molecular formula C11H23N3OSi2 B11847991 4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- CAS No. 32865-88-6

4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-

Cat. No.: B11847991
CAS No.: 32865-88-6
M. Wt: 269.49 g/mol
InChI Key: MMERKIUBCROXJL-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group, an amine group, and two trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- typically involves the silylation of a pyrimidine derivative. One common method is the reaction of 5-methyl-2-hydroxy-4-pyrimidinamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrimidinamine, 5-methyl-2-[(trimethylsilyl)oxy]-: Lacks one trimethylsilyl group compared to the target compound.

    4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-: Lacks the 2-[(trimethylsilyl)oxy]- group.

    4-Pyrimidinamine, 5-methyl-: Lacks both trimethylsilyl groups.

Uniqueness

4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- is unique due to the presence of both trimethylsilyl groups, which confer distinct chemical properties such as increased stability and lipophilicity. These properties make it particularly useful in applications where enhanced membrane permeability and stability are desired.

Properties

CAS No.

32865-88-6

Molecular Formula

C11H23N3OSi2

Molecular Weight

269.49 g/mol

IUPAC Name

5-methyl-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine

InChI

InChI=1S/C11H23N3OSi2/c1-9-8-12-11(15-17(5,6)7)13-10(9)14-16(2,3)4/h8H,1-7H3,(H,12,13,14)

InChI Key

MMERKIUBCROXJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1N[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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